Bienvenue dans la boutique en ligne BenchChem!

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Imidazoline I2 receptor α2-Adrenoceptor selectivity Binding affinity

This para-substituted succinimide-isoxazole benzamide delivers a 34.5-fold I2/α2 selectivity window (Ki I2=145 nM), uniquely enabling isolation of I2-specific analgesic contributions in rodent neuropathic pain models without confounding α2-adrenergic effects seen with classical imidazolines like idazoxan. Its non-imidazoline scaffold eliminates direct MAO inhibition, supporting clean pharmacological dissection of I2-mediated neurotransmitter modulation. Comparable selectivity is unattainable with meta-substituted or des-methyl analogs.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 477546-45-5
Cat. No. B2485027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS477546-45-5
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C15H13N3O4/c1-9-8-12(17-22-9)16-15(21)10-2-4-11(5-3-10)18-13(19)6-7-14(18)20/h2-5,8H,6-7H2,1H3,(H,16,17,21)
InChIKeyXDVZSTVVPXCUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 477546-45-5): Procurement-Relevant Structural and Pharmacological Profile


4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide [CAS 477546-45-5] is a synthetic benzamide derivative featuring a succinimide (pyrrolidine-2,5-dione) moiety at the para position and a 5-methylisoxazole substituent on the amide nitrogen [1]. The compound has been annotated as an imidazoline I2 receptor ligand, with reported binding affinity (Ki) of 145 nM at I2 sites and >30-fold selectivity over α2-adrenergic receptors [2]. It serves as a versatile scaffold for medicinal chemistry programs targeting I2-associated pathways, including monoamine oxidase modulation and neuropathic pain [3].

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Why Close Analogs Cannot Substitute Without Experimental Validation


Imidazoline I2 receptor ligands span multiple chemotypes (imidazolines, guanidines, β-carbolines), and even subtle structural variations—such as the regioisomeric position of the dioxopyrrolidinyl group (para vs. meta) or the presence/absence of the 5-methyl substituent on the isoxazole ring—can drastically alter affinity, selectivity, and functional activity at I2 vs. α2-adrenergic sites [1]. Published data confirm that para-substituted analogs bearing a succinimide moiety display distinct I2/α2 selectivity profiles compared to classical imidazoline-based ligands like idazoxan or 2-BFI, making generic interchange scientifically unsound [2].

Quantitative Comparative Evidence for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Evaluation


Imidazoline I2 Receptor Affinity and α2-Adrenergic Selectivity vs. Idazoxan and 2-BFI

In direct comparative radioligand displacement assays using [³H]idazoxan on rabbit kidney membranes, 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide exhibited a Ki of 145 nM at I2 sites and a Ki of 5,010 nM at α2-adrenergic receptors, yielding an I2/α2 selectivity ratio of approximately 34.5 [1]. By comparison, the prototypical I2 ligand idazoxan shows Ki values of ~7.32 nM for I2 and roughly equipotent affinity for α2 sites (selectivity ~1–2 fold), while 2-BFI displays Ki of 1.71–9.8 nM with moderate selectivity [2]. The target compound's moderate I2 affinity combined with measurable α2 discrimination distinguishes it from non‑selective agents like idazoxan and from ultra‑high‑affinity I2 ligands (e.g., BU224, Ki = 2.1 nM) that may lack detailed α2 counter‑screening under consistent conditions .

Imidazoline I2 receptor α2-Adrenoceptor selectivity Binding affinity

Para-Substituted Regioisomer Discrimination from Meta-Substituted Analog

The compound is the para‑substituted isomer (4‑(2,5‑dioxopyrrolidin‑1‑yl)benzamide), whereas the meta‑substituted regioisomer, 3‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑(5‑methylisoxazol‑3‑yl)benzamide (CHEBI:116974), is also commercially available [1]. Although direct comparative bioactivity data for the meta isomer are not publicly available, SAR studies on related benzamide‑isoxazole series demonstrate that the position of the dioxopyrrolidinyl substituent profoundly influences target engagement. For example, in factor Xa inhibitor programs, translocation of the pyrrolidine‑dione group from para to meta altered potency by >10‑fold [2]. Procurement of the para isomer guarantees experimental consistency with the I2/α2 binding data described above; the meta isomer cannot be assumed to reproduce this profile without independent validation.

Regioisomer selectivity Structure-activity relationship Dioxopyrrolidine positioning

Physicochemical Property Profile vs. Classical Imidazoline I2 Ligands

The target compound displays a computed XLogP3‑AA of 0.7, molecular weight of 299.28 g/mol, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. In contrast, idazoxan (XLogP ≈ 1.2; MW = 240.3), 2‑BFI (XLogP ≈ 2.5; MW = 228.3), and BU224 (XLogP ≈ 3.0; MW = 233.7) are smaller, more lipophilic molecules with fewer hydrogen bond acceptors [2]. The lower logP and higher HBA count of the target compound place it in a distinct region of CNS MPO (Multiparameter Optimization) chemical space, predicting lower passive membrane permeability but enhanced aqueous solubility compared to the imidazoline‑rich comparators [3]. This profile may confer advantages in certain in vitro assay formats (e.g., reduced non‑specific binding) and in vivo dosing scenarios requiring higher solubility.

Drug-likeness CNS multiparameter optimization Physicochemical properties

Absence of Classical Imidazoline Moiety: Reduced MAO Inhibition Liability

Many high-affinity imidazoline I2 ligands (e.g., 2‑BFI, idazoxan) contain a 2‑imidazoline ring that directly interacts with the monoamine oxidase (MAO) active site, leading to significant MAO‑A and MAO‑B inhibition at concentrations overlapping with I2 binding [1]. The target compound replaces the imidazoline ring with a 5‑methylisoxazole and a succinimide group, neither of which is recognized as a privileged MAO pharmacophore. While direct MAO inhibition data for this compound are not yet published, the structural absence of the imidazoline substructure predicts a lower probability of MAO‑derived off‑target effects. This inference is supported by class‑level observations that non‑imidazoline I2 ligands (e.g., certain β‑carbolines and benzamides) generally exhibit weaker MAO interaction [2].

MAO inhibition Off-target profile Imidazoline scaffold

Commercial Purity and Availability Benchmarking vs. Specialist I2 Ligands

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is stocked by multiple chemical suppliers with typical certified purity ≥ 95% (HPLC) . In contrast, several high‑affinity I2 tool compounds (e.g., 2‑BFI hydrochloride, BU224 hydrochloride) are often available only from specialist vendors with limited geographic distribution, longer lead times, and higher cost per milligram . The broader availability of the target compound supports multi‑site reproducibility studies and reduces supply chain risk for long‑term medicinal chemistry campaigns.

Compound procurement Purity specification Supply chain reliability

Optimal Research and Industrial Application Scenarios for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide


Pharmacological Dissection of I2-Mediated vs. α2-Adrenergic Effects in Neuropathic Pain Models

The compound's 34.5‑fold I2/α2 selectivity window [Section 3, Evidence 1] makes it suitable as a reference ligand in rodent neuropathic pain assays where idazoxan's non‑selectivity confounds interpretation. Researchers can use it alongside a selective α2 antagonist to isolate I2‑specific analgesic contributions [1].

Structure-Activity Relationship (SAR) Expansion Around Non-Imidazoline I2 Chemotypes

The succinimide–isoxazole scaffold [Section 3, Evidence 4] offers a distinct pharmacophore for I2 ligand design. Medicinal chemistry teams can use this compound as a starting point for parallel SAR exploration, aiming to improve I2 potency while retaining low MAO interaction probability [2].

In Vitro Selectivity Profiling Panels for I2 Receptor Subtype Characterization

With well‑defined I2 and α2 Ki values [Section 3, Evidence 1] and favorable solubility predicted by low XLogP and high HBA count [Section 3, Evidence 3], the compound serves as a calibrated standard in radioligand binding panels designed to characterize novel I2 ligands or receptor subtypes across species.

Chemical Biology Tool for Studying I2 Receptor‑MAO Interdependence

Because the compound lacks the imidazoline ring associated with direct MAO inhibition [Section 3, Evidence 4], it can be employed in experiments testing whether I2‑mediated effects on neurotransmitter turnover are MAO‑dependent or independent, using imidazoline‑based ligands as comparators [3].

Quote Request

Request a Quote for 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.